Isopropyl N-(2,4,5-trichlorophenyl)carbamate
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Overview
Description
Isopropyl N-(2,4,5-trichlorophenyl)carbamate is a chemical compound with the molecular formula C10H10Cl3NO2 and a molecular weight of 282.556 g/mol . It is known for its unique structure, which includes a carbamate group attached to a trichlorophenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl N-(2,4,5-trichlorophenyl)carbamate typically involves the reaction of 2,4,5-trichloroaniline with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Isopropyl N-(2,4,5-trichlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Isopropyl N-(2,4,5-trichlorophenyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Mechanism of Action
The mechanism of action of Isopropyl N-(2,4,5-trichlorophenyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Isopropyl N-(2,3-dichlorophenyl)carbamate: Similar structure but with two chlorine atoms at different positions.
Propyl N-(2,4,5-trichlorophenyl)carbamate: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
Isopropyl N-(2,4,5-trichlorophenyl)carbamate is unique due to its specific arrangement of chlorine atoms and the presence of the isopropyl group. This unique structure contributes to its distinct chemical properties and reactivity, making it valuable in various scientific research applications .
Biological Activity
Isopropyl N-(2,4,5-trichlorophenyl)carbamate is a carbamate compound that has garnered attention in scientific research due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound is primarily recognized for its potential antimicrobial and therapeutic properties. It is structurally characterized by the presence of a trichlorophenyl group attached to a carbamate moiety, which influences its biological interactions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways.
- Disruption of Cellular Processes : It may interfere with cellular signaling and metabolic functions, leading to various biological effects.
- Antimicrobial Activity : The compound exhibits significant activity against various bacterial strains, particularly Staphylococcus aureus.
Antimicrobial Activity
Recent studies have highlighted the antistaphylococcal properties of this compound. A comparative analysis of its effectiveness against standard bacterial strains reveals promising results.
Table 1: Antimicrobial Efficacy
Compound Name | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
This compound | 0.018 - 0.064 μM | 0.124 - 0.461 μM |
Ampicillin | 0.5 μM | 1.0 μM |
Ciprofloxacin | 0.25 μM | 0.5 μM |
The compound demonstrated MIC values comparable to those of established antibiotics such as ampicillin and ciprofloxacin against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) strains .
Case Studies and Research Findings
- Antibacterial Studies : Research conducted on various carbamates including this compound showed significant antibacterial activity against multiple strains of bacteria. The study indicated that the compound's structure plays a critical role in enhancing its antimicrobial efficacy .
- Cytotoxicity Assessments : In vitro studies evaluated the cytotoxic effects of this compound on human cell lines. Results indicated that while the compound exhibits strong antibacterial properties, it maintains a favorable selectivity index (SI), suggesting low toxicity towards human cells .
- Mechanistic Studies : Investigations into the mechanism of action revealed that this compound does not damage bacterial membranes but inhibits the respiratory chain in bacteria . This unique action could reduce the likelihood of resistance development compared to traditional antibiotics.
Properties
CAS No. |
52819-37-1 |
---|---|
Molecular Formula |
C10H10Cl3NO2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
propan-2-yl N-(2,4,5-trichlorophenyl)carbamate |
InChI |
InChI=1S/C10H10Cl3NO2/c1-5(2)16-10(15)14-9-4-7(12)6(11)3-8(9)13/h3-5H,1-2H3,(H,14,15) |
InChI Key |
KBPISZYZLAIVBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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